4-Methoxyestrone is a metabolite formed during the methylation of 4-hydroxyestrone (4-OHE1) by catechol-O-methyltransferase (COMT) and devoid of any oncogenic or anticarcinogenic activities. The 4-methoxyestrone (4-MeOE1):4-OHE1 ratio can be used to assess methylation efficiency and cancer risk. Lower 4-MeOE1:4-OHE1 ratios suggest inadequate methylation and increased risk of certain cancers.
4-Methoxyestrone
CAS No.: 58562-33-7
VCID: VC21336250
Molecular Formula: C19H24O3
Molecular Weight: 300.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description |
4-Methoxyestrone is a naturally occurring estrogen metabolite, structurally related to estrone. It is formed through the methylation of 4-hydroxyestrone by the enzyme catechol-O-methyltransferase (COMT) as part of phase 2 estrogen detoxification . This compound plays a significant role in estrogen metabolism and has been studied for its implications in various health conditions, particularly hormone-dependent cancers. Biological Role and Metabolism4-Methoxyestrone is considered a neutralized version of the potentially carcinogenic 4-hydroxyestrone. The methylation process reduces the likelihood of oxidation and formation of reactive quinone species that can cause DNA damage . This metabolite is involved in complex biochemical pathways, highlighting its role in reducing the genotoxic effects of estrogen metabolism. The metabolic pathway of 4-methoxyestrone occurs in multiple organs, including the liver and adipose tissues, which are critical sites for steroid metabolism and storage . Clinical Significance and BiomarkersThe ratio of 4-methoxyestrone to 4-hydroxyestrone is used as a biomarker to assess methylation efficiency and associated cancer risk. A higher ratio suggests a predominant conversion of estrogen to less estrogenically active forms, potentially reducing the risk of cancers that thrive on stronger estrogen signals . This ratio is also relevant in other conditions influenced by estrogen, such as endometriosis and cardiovascular diseases . Table: Clinical Significance of 4-Methoxyestrone/4-Hydroxyestrone RatioResearch FindingsResearch indicates that urinary levels of certain estrogen metabolites, including those related to the 4-pathway, are associated with reduced premenopausal breast cancer risk . The 4-methoxyestrone/4-hydroxyestrone ratio serves as a potential target for therapeutic interventions aimed at modulating estrogen metabolism to reduce the risk of estrogen-driven cancers and other estrogen-related conditions . |
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CAS No. | 58562-33-7 |
Product Name | 4-Methoxyestrone |
Molecular Formula | C19H24O3 |
Molecular Weight | 300.4 g/mol |
IUPAC Name | (8R,9S,13S,14S)-3-hydroxy-4-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
Standard InChI | InChI=1S/C19H24O3/c1-19-10-9-12-11-5-7-16(20)18(22-2)14(11)4-3-13(12)15(19)6-8-17(19)21/h5,7,12-13,15,20H,3-4,6,8-10H2,1-2H3/t12-,13-,15+,19+/m1/s1 |
Standard InChIKey | PUEXVLNGOBYUEW-BFDPJXHCSA-N |
Isomeric SMILES | C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4OC)O |
SMILES | CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4OC)O |
Canonical SMILES | CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4OC)O |
Appearance | White Solid |
Melting Point | 223-225 °C |
Purity | > 95% |
Quantity | Milligrams-Grams |
Synonyms | 3-Hydroxy-4-methoxyestra-1,3,5(10)-trien-17-one; |
PubChem Compound | 194066 |
Last Modified | Aug 15 2023 |
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